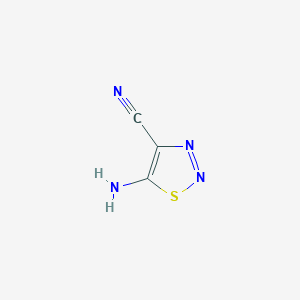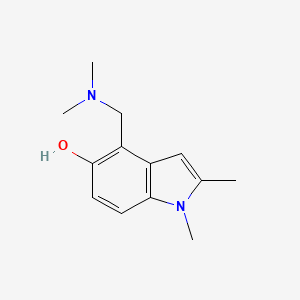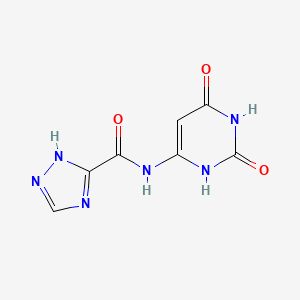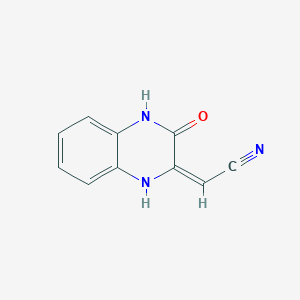
2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, with a nitrile group attached to the acetonitrile moiety. The presence of the oxo group at the 3-position and the ylidene group at the 2-position of the quinoxaline ring makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile typically involves the reaction of o-phenylenediamine with bifunctional carbonyl substrates. One common method includes the reaction of ethyl 3-nitroacrylate with o-phenylenediamine, followed by structural characterization . This reaction proceeds through an initial aza-Michael addition, followed by intramolecular cyclization to form the quinoxaline core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or the nitrile group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the original compound.
科学研究应用
2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s derivatives have shown promise in antiviral and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 3,4-Dihydroquinoxalin-2-ones
- Quinoxalin-2(1H)-one derivatives containing thiazol-2-amine
Uniqueness
What sets 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile apart from other similar compounds is its unique combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
属性
分子式 |
C10H7N3O |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
(2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-5,12H,(H,13,14)/b9-5+ |
InChI 键 |
KNQRYDWDIMUVMO-WEVVVXLNSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N/C(=C/C#N)/C(=O)N2 |
规范 SMILES |
C1=CC=C2C(=C1)NC(=CC#N)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrimido[4,5-c]pyridazine](/img/structure/B13102040.png)
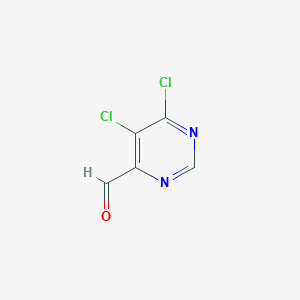
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
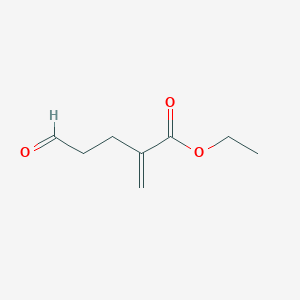
![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)

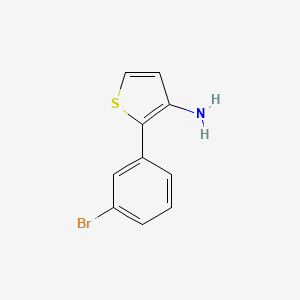
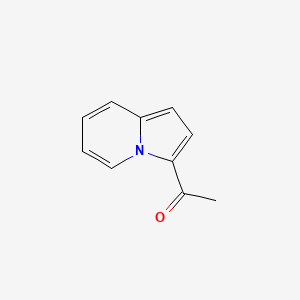
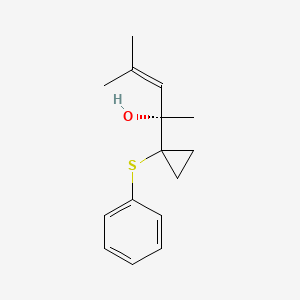
![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)
